molecular formula C16H26N4O2S2 B12610229 3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one CAS No. 648440-55-5

3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one

Cat. No.: B12610229
CAS No.: 648440-55-5
M. Wt: 370.5 g/mol
InChI Key: UYARUNQYZUBSKI-UHFFFAOYSA-N
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Description

3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one typically involves the reaction of hydrazonoyl halides with dodecylamine and subsequent cyclization. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine . The general synthetic route can be summarized as follows:

    Formation of Hydrazonoyl Halide: The starting material, hydrazonoyl halide, is prepared by reacting an appropriate hydrazine derivative with a halogenating agent.

    Reaction with Dodecylamine: The hydrazonoyl halide is then reacted with dodecylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final thiadiazole derivative.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one is unique due to its long alkyl chain, which may enhance its lipophilicity and ability to interact with lipid membranes.

Properties

CAS No.

648440-55-5

Molecular Formula

C16H26N4O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C16H26N4O2S2/c21-15-17-13(19-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-18-16(22)24-20-14/h1-12H2,(H,17,19,21)(H,18,20,22)

InChI Key

UYARUNQYZUBSKI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC1=NSC(=O)N1)CCCCCC2=NSC(=O)N2

Origin of Product

United States

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